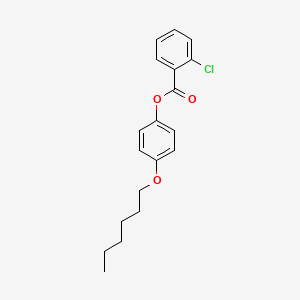

4-(Hexyloxy)phenyl 2-chlorobenzoate

Description

Significance of Phenyl Benzoate (B1203000) Derivatives in Liquid Crystal Research

The ability to introduce various substituents at different positions on the phenyl rings allows for the exploration of structure-property relationships. researchgate.net For instance, the length of the terminal alkoxy chain can affect the type of mesophase observed, with shorter chains often favoring nematic phases and longer chains promoting smectic phases. uobasrah.edu.iqresearchgate.net The introduction of polar groups or lateral substituents, such as halogens, can alter intermolecular interactions, leading to changes in transition temperatures and the emergence of different mesophases. mdpi.comtandfonline.com These characteristics make phenyl benzoate derivatives ideal candidates for fundamental studies and for the development of new materials with tailored properties for specific applications. tandfonline.com

Historical Context of Benzoate Ester Mesogens

The investigation of benzoate esters as liquid crystals has a rich history, dating back to the early days of liquid crystal discovery. The first observations of liquid crystalline behavior were made by Friedrich Reinitzer in 1888 on a derivative of cholesterol, a cholesteryl benzoate. nih.gov This seminal discovery sparked interest in a wide range of organic compounds, with benzoate esters quickly becoming a focal point of research due to their relatively simple synthesis and ability to form various mesophases. researchgate.net

Early research focused on establishing the fundamental principles linking molecular structure to mesomorphic behavior. Scientists synthesized and characterized homologous series of benzoate esters, systematically varying the length of the alkyl or alkoxy chains to observe the effect on transition temperatures and the types of liquid crystal phases formed. researchgate.netscirp.org These foundational studies laid the groundwork for the modern understanding of liquid crystals and continue to inform the design of new mesogenic materials.

Scope of Research on Chlorobenzoate Esters in Liquid Crystalline Phases

The introduction of a chlorine atom into the benzoate ester structure, creating chlorobenzoate esters, represents a specific and significant area of research. The presence of the lateral chlorine substituent can have a profound impact on the molecule's physical and electronic properties. The chlorine atom's size and electronegativity can disrupt molecular packing, potentially lowering melting points and influencing the stability of different mesophases. mdpi.com

Research in this area has explored how the position of the chlorine atom on the benzene (B151609) ring affects the liquid crystalline properties. Studies have shown that lateral substitution can induce or suppress certain mesophases and alter the temperature range over which they are stable. mdpi.com For example, the presence of a lateral chlorine atom has been observed to influence the formation of nematic and smectic phases. mdpi.comcore.ac.uk This targeted modification allows for a deeper understanding of the subtle intermolecular forces that govern the formation of liquid crystalline phases and provides a pathway to engineer materials with specific desired characteristics.

Structure

3D Structure

Properties

IUPAC Name |

(4-hexoxyphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO3/c1-2-3-4-7-14-22-15-10-12-16(13-11-15)23-19(21)17-8-5-6-9-18(17)20/h5-6,8-13H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLDBEVBRFPGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hexyloxy Phenyl 2 Chlorobenzoate and Analogous Esters

Retrosynthetic Analysis of 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982)

A retrosynthetic approach to 4-(hexyloxy)phenyl 2-chlorobenzoate identifies the ester and ether functionalities as the key strategic bonds for disconnection. The primary disconnection breaks the ester linkage, yielding two principal precursors: 4-(hexyloxy)phenol and 2-chlorobenzoic acid or a more reactive derivative like 2-chlorobenzoyl chloride.

A subsequent disconnection on the 4-(hexyloxy)phenol intermediate targets the ether bond. This leads to two simpler, commercially available starting materials: a dihydroxybenzene, such as hydroquinone (B1673460) (benzene-1,4-diol), and a suitable C6 alkylating agent, typically a hexyl halide like 1-bromohexane (B126081) or 1-chlorohexane. This two-step disconnection strategy forms the basis for the synthetic pathways discussed below.

Esterification Reaction Pathways for Phenyl Benzoate (B1203000) Synthesis

The formation of the ester bond between a phenol (B47542) and a carboxylic acid can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols and the acidic nature of phenols. libretexts.orgyoutube.com Consequently, several specialized methods have been developed to facilitate this transformation efficiently.

The Steglich esterification is a powerful and mild method for forming ester bonds, first described in 1978. wikipedia.org It is particularly useful for substrates that are sensitive to harsher conditions, such as those that are acid-labile. organic-chemistry.org The reaction employs a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. A crucial component is the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The mechanism involves the reaction of the carboxylic acid (2-chlorobenzoic acid) with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While an alcohol can react with this intermediate directly, the reaction is often slow and can be compromised by a side reaction where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.orgorganic-chemistry.org DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate does not undergo rearrangement and is rapidly acylated by the alcohol (4-(hexyloxy)phenol) to furnish the desired ester, regenerating the DMAP catalyst. organic-chemistry.org A key characteristic of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can often be removed by filtration. wikipedia.org

Discovered by Oyo Mitsunobu, this reaction has become a vital tool for the conversion of alcohols into a wide array of functional groups, including esters. wikipedia.orgnih.gov The Mitsunobu reaction is renowned for its mild conditions and stereochemical inversion of secondary alcohols, although the latter is not a factor when using phenols. wikipedia.orgorganic-chemistry.org It is highly effective for the esterification of phenols with benzoic acids, in some cases providing better yields than the Steglich method. researchgate.net

The standard protocol involves combining the alcohol (4-(hexyloxy)phenol), the carboxylic acid (2-chlorobenzoic acid), and a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.org An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added slowly at a reduced temperature. wikipedia.orgorganic-chemistry.org The reaction mechanism is complex; it begins with the phosphine attacking the azodicarboxylate to form a betaine. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then participates in an Sₙ2-type displacement of the alcohol, which has been activated by the phosphine to form a good leaving group. wikipedia.orgorganic-chemistry.org A significant drawback can be the purification of the desired product from the triphenylphosphine oxide byproduct. google.com

Among the most traditional methods for ester synthesis is the direct acid-catalyzed condensation known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled process typically involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid. numberanalytics.comnagwa.com However, this method is generally inefficient for phenols because they are poor nucleophiles and the reaction with carboxylic acids is exceptionally slow. libretexts.orgyoutube.com

A more effective and conventional approach for synthesizing phenyl esters is to use a more reactive derivative of the carboxylic acid, such as an acyl chloride. libretexts.orggoogle.com In the context of this compound, this involves reacting 4-(hexyloxy)phenol with 2-chlorobenzoyl chloride. To enhance the reaction rate, the phenol is often first converted to its more nucleophilic conjugate base, the phenoxide, by treatment with a base like sodium hydroxide (B78521). libretexts.org The subsequent reaction of the sodium phenoxide with the acyl chloride, often shaken in a two-phase system (e.g., water/dichloromethane) is known as the Schotten-Baumann reaction. This method is robust and provides good yields for aryl esters. libretexts.orggoogle.com

Precursor Synthesis and Functionalization Relevant to this compound

The synthesis of the target molecule is contingent on the availability of its key precursors. Of these, the preparation of the phenolic component requires the formation of an ether linkage.

The precursor 4-(hexyloxy)phenol is synthesized via the Williamson ether synthesis. This reaction, developed in 1850, remains one of the most straightforward and widely used methods for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.orglibretexts.org

To synthesize 4-(hexyloxy)phenol, hydroquinone (benzene-1,4-diol) is used as the starting phenol. It is deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide, to generate the corresponding phenoxide ion. google.comyoutube.com Because hydroquinone has two acidic protons, careful control of stoichiometry is required to favor mono-alkylation. The resulting phenoxide then reacts with a primary alkyl halide, such as 1-bromohexane or 1-chlorohexane. The phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the C-O bond of the ether. wikipedia.orgyoutube.com The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.com

Preparation of 2-Chlorobenzoyl Chloride Precursors

The primary precursor for the synthesis of this compound is 2-chlorobenzoyl chloride. There are two principal methods for its preparation, starting from either 2-chlorobenzaldehyde (B119727) or 2-chlorobenzoic acid.

One established method involves the reaction of 2-chlorobenzaldehyde with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride. This reaction is typically carried out at elevated temperatures, ranging from 50°C to 200°C. The ratio of 2-chlorobenzaldehyde to phosphorus pentachloride is a critical parameter, generally maintained between 1:0.05 and 1:0.2 to ensure high conversion and yield. For instance, a reaction conducted at 160°C for six hours has been reported to achieve a 96.5% conversion, resulting in a 93% yield of 2-chlorobenzoyl chloride with a purity of 98.5% after distillation. iitk.ac.inresearchgate.net

An alternative and widely used laboratory-scale synthesis involves the treatment of 2-chlorobenzoic acid with thionyl chloride (SOCl₂). rsc.org This reaction is often performed in a solvent such as toluene (B28343) at a moderately elevated temperature. A typical procedure involves stirring a solution of 2-chlorobenzoic acid in toluene with a slight excess of thionyl chloride at 75°C overnight. iitk.ac.in This method can produce 2-chlorobenzoyl chloride in nearly quantitative yield (100%) as a yellow oil after removal of the solvent and excess reagent by rotary evaporation. iitk.ac.in

The choice of method often depends on the scale of the synthesis and the availability of starting materials. The chlorination of 2-chlorobenzaldehyde is suitable for larger-scale production, while the thionyl chloride method is convenient for laboratory preparations.

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The synthesis of this compound itself is typically achieved through a Schotten-Baumann reaction. This involves the reaction of 2-chlorobenzoyl chloride with 4-(hexyloxy)phenol in the presence of a base, such as aqueous sodium hydroxide or an organic base like pyridine. pw.liveyoutube.com The optimization of this esterification reaction is crucial for maximizing the yield and ensuring the purity of the final product.

Key parameters that can be optimized include the choice of base, solvent, reaction temperature, and reaction time. The base plays a critical role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the equilibrium towards the product side. nih.gov The use of a biphasic system with an aqueous inorganic base is a common approach. nih.gov

For analogous esters, such as 4-nitrophenyl 2-chlorobenzoate, a similar synthetic strategy has been reported. In this case, 2-chlorobenzoyl chloride is added dropwise to a solution of the corresponding phenol (4-nitrophenol) in a mixture of a dry aprotic solvent like tetrahydrofuran (THF) and a tertiary amine base such as triethylamine. The reaction is typically stirred at room temperature for a couple of hours. After the reaction is complete, the mixture is poured into cold water to precipitate the crude product. Purification is then carried out by washing with a sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts, followed by recrystallization from a suitable solvent like methanol. This procedure has been reported to yield the final ester in good yields (e.g., 78% for 4-nitrophenyl 2-chlorobenzoate). nih.gov

Spectroscopic and Diffraction Based Characterization of 4 Hexyloxy Phenyl 2 Chlorobenzoate

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982). The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The FTIR spectrum of 4-(Hexyloxy)phenyl 2-chlorobenzoate is distinguished by strong absorptions from its ester and aromatic functionalities. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a prominent band in the region of 1735-1750 cm⁻¹, a typical range for aromatic esters. For instance, the related compound 4-formylphenyl 4-chlorobenzoate (B1228818) exhibits its ester C=O stretch at 1741.78 cm⁻¹. spectrabase.com

The molecule also displays several bands related to its two phenyl rings. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to cause a series of absorptions in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester and ether linkages are anticipated to be observed in the 1000-1300 cm⁻¹ range. For example, 4-formylphenyl 4-chlorobenzoate shows a C-O stretch at 1070.47 cm⁻¹. spectrabase.com The presence of the chloro-substituent on the benzoate (B1203000) ring is also expected to influence the spectrum, with a C-Cl stretching vibration typically appearing in the fingerprint region below 800 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-2960 |

| Ester C=O Stretch | 1735-1750 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ester & Ether) | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum, the protons of the hexyloxy aliphatic chain are expected to appear in the upfield region. The terminal methyl group (–CH₃) would likely be a triplet around 0.9 ppm. The methylene (B1212753) groups (–CH₂–) of the chain would produce multiplets between approximately 1.3 and 1.8 ppm, while the methylene group attached to the oxygen atom (–O–CH₂) would be a triplet shifted further downfield, likely in the 3.9-4.1 ppm range. actachemicamalaysia.com

The aromatic region of the spectrum (typically 6.8-8.2 ppm) would show signals for the eight protons on the two phenyl rings. The protons on the 4-(hexyloxy)phenyl ring are expected to appear as two doublets due to the para-substitution pattern. The protons on the 2-chlorobenzoate ring would exhibit a more complex multiplet pattern due to the ortho- and meta-couplings. Based on data for 2-chlorobenzoic acid, these protons are expected in the 7.3-8.1 ppm range. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Hexyloxy –CH₃ | ~0.9 | Triplet |

| Hexyloxy –(CH₂)₄– | ~1.3-1.8 | Multiplet |

| Hexyloxy –O–CH₂– | ~4.0 | Triplet |

| Aromatic H (hexyloxyphenyl) | ~6.9-7.2 | Doublet of Doublets |

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 163-166 ppm. For comparison, the carbonyl carbon in benzyl (B1604629) 2-chlorobenzoate appears at 165.15 ppm.

The aliphatic carbons of the hexyloxy chain are expected in the upfield region of the spectrum (14-69 ppm). The terminal methyl carbon would be around 14 ppm, while the methylene carbons would appear between 22 and 32 ppm. The carbon of the methylene group attached to the ether oxygen (–O–CH₂) is expected around 68-69 ppm. actachemicamalaysia.com The aromatic carbons would resonate between 114 and 158 ppm. The carbon bearing the chlorine atom (C-Cl) in the 2-chlorobenzoate ring is anticipated to be in the 130-135 ppm range, while the carbon attached to the ether oxygen in the hexyloxyphenyl ring is expected to be highly deshielded (around 158 ppm). actachemicamalaysia.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 163-166 |

| Aromatic C-O | ~158 |

| Aromatic C-Cl | 130-135 |

| Aromatic C-H & Quaternary C | 114-151 |

| Hexyloxy –O–CH₂– | 68-69 |

| Hexyloxy –(CH₂)₄– | 22-32 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₉H₂₁ClO₃, the theoretical elemental composition can be calculated to verify the purity of a synthesized sample. This technique is a cornerstone of chemical characterization, ensuring that the empirical formula matches the proposed structure. currenta.de

Table 4: Calculated Elemental Composition of this compound (C₁₉H₂₁ClO₃)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 228.209 | 65.79 |

| Hydrogen | H | 1.008 | 21.168 | 6.10 |

| Chlorine | Cl | 35.453 | 35.453 | 10.22 |

| Oxygen | O | 15.999 | 47.997 | 13.85 |

| Total | | | 348.83 | 100.00 |

X-ray Diffraction Studies for Molecular and Mesophase Structure Elucidation (SAXS, WAXS)

X-ray diffraction (XRD) techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful tools for investigating the long-range and short-range order in materials. psu.edulibretexts.org For a calamitic (rod-shaped) molecule like this compound, these methods are essential for characterizing potential liquid crystalline (mesophase) behavior. nih.gov

WAXS provides information on the short-range order, such as the average distance between molecules. libretexts.org In a liquid crystalline phase, a diffuse halo in the WAXS pattern would indicate the liquid-like arrangement of the molecules' centers of mass. researchgate.net

SAXS probes larger structural features, on the nanometer scale. researchgate.net If the compound forms smectic phases, which are characterized by a layered structure, SAXS would reveal sharp reflections corresponding to the layer spacing (d). The temperature dependence of this d-spacing can provide insights into the nature of the smectic phase (e.g., Smectic A vs. Smectic C). researchgate.net For nematic phases, which possess orientational but not positional order, SAXS can still provide information about molecular correlations. The combination of these techniques is critical for building a complete picture of the molecular packing and phase structure. psu.eduyoutube.com

Determination of Mesophase Geometry

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the mesophase geometry of this compound. Information regarding its synthesis, and subsequent characterization of its liquid crystalline properties through techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), is not available in the reviewed literature.

The determination of mesophase geometry for a liquid crystalline compound is fundamentally reliant on these experimental techniques. POM is utilized to observe the characteristic textures of different liquid crystal phases, providing initial identification. DSC is employed to determine the transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) and the associated enthalpy changes. X-ray diffraction is crucial for definitively identifying the type of mesophase by measuring the layer spacing (d-spacing) in smectic phases and providing information about the molecular arrangement.

Without access to published research detailing these analyses for this compound, a scientifically accurate and detailed account of its mesophase geometry cannot be constructed. The influence of the hexyloxy tail, the phenyl benzoate core, and the lateral 2-chloro substituent on the liquid crystalline behavior of this specific molecule remains uncharacterized in the public domain.

Therefore, no data tables or detailed research findings on the mesophase geometry of this compound can be presented.

Mesophase Behavior and Thermotropic Transitions of 4 Hexyloxy Phenyl 2 Chlorobenzoate

Polarizing Optical Microscopy (POM) for Mesophase Texture Observation

Polarizing Optical Microscopy (POM) is an indispensable technique for the initial identification and characterization of liquid crystalline phases. By observing the unique optical textures that emerge as a substance cools from its isotropic liquid state, researchers can tentatively identify the types of mesophases present. For a compound like 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982), POM would be the first step in visualizing its potential liquid crystalline nature. The textures observed, such as schlieren or threaded for nematic phases, or focal-conic or fan-shaped for smectic phases, provide crucial clues about the molecular arrangement within the mesophase.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to precisely measure the temperatures and enthalpy changes associated with phase transitions in a material.

Identification of Melting and Isotropization Temperatures

By monitoring the heat flow into or out of a sample as a function of temperature, DSC can pinpoint the exact temperatures at which phase transitions occur. For 4-(Hexyloxy)phenyl 2-chlorobenzoate, the DSC thermogram would reveal the melting temperature (the transition from the solid crystal to the liquid crystal phase) and the isotropization or clearing temperature (the transition from the liquid crystal phase to the isotropic liquid). These transition temperatures are fundamental parameters that define the thermal range of the mesophase.

Analysis of Enthalpy Changes Associated with Phase Transitions

In addition to transition temperatures, DSC measures the enthalpy change (ΔH) for each phase transition. The magnitude of the enthalpy of melting provides information about the degree of order in the crystalline state, while the enthalpy of isotropization is related to the order of the mesophase. A smaller enthalpy of isotropization for a nematic phase compared to a smectic phase, for instance, reflects the lower degree of positional order in the nematic phase.

Identification and Classification of Liquid Crystalline Phases (e.g., Nematic, Smectic A)

The combination of POM and DSC data allows for the definitive identification and classification of the liquid crystalline phases exhibited by this compound. The observation of a specific texture under POM, coupled with the corresponding thermal transitions and enthalpy values from DSC, enables the classification of the mesophase as nematic, smectic A, smectic C, or other types. For instance, the appearance of a threaded texture in POM coinciding with a low-enthalpy transition to the isotropic liquid in DSC would strongly indicate the presence of a nematic phase. A higher-enthalpy transition to a more ordered phase with a focal-conic texture would suggest a smectic A phase.

Influence of Terminal Hexyloxy Chain on Mesophase Formation

The presence of the hexyloxy group contributes to the anisotropy of the molecule, which is a prerequisite for the formation of liquid crystalline phases. The length of the alkyl chain can affect the melting point and the clearing point. Generally, as the alkyl chain length increases in a homologous series, the clearing point tends to decrease, often exhibiting an odd-even effect where compounds with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. The flexibility of the hexyloxy chain also helps to disrupt crystal packing, favoring the formation of mesophases over a wider temperature range. The balance between the rigid core (the phenyl benzoate (B1203000) group) and the flexible terminal chain is crucial for the stabilization of the observed mesophases.

Computational and Theoretical Investigations of 4 Hexyloxy Phenyl 2 Chlorobenzoate Molecular Behavior

Molecular Modeling and Simulation Approaches for Mesogen Design

The design of new mesogens—the molecules that form liquid crystal phases—relies heavily on molecular modeling and simulation. These techniques are used to build computer models of molecules and simulate their collective behavior. Key approaches include Molecular Dynamics (MD) and Monte Carlo (MC) simulations, which can predict how molecular shape, flexibility, and intermolecular forces lead to the formation of ordered phases like the nematic or smectic phases. sci-hub.sebohrium.com

For 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982), these simulations would analyze how the flexible hexyloxy chain, the rigid phenyl benzoate (B1203000) core, and the laterally-positioned chlorine atom collectively influence its ability to self-organize. The goal is to establish a clear relationship between the molecule's structure and its potential to form stable liquid crystal phases.

Quantum Chemical Calculations for Electronic Structure and Dipole Moment Analysis

Quantum chemical calculations are essential for understanding a molecule's electronic properties, which are fundamental to its physical behavior. bohrium.com Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure, molecular orbital energies, and electrostatic potential. researchgate.net

A critical parameter obtained from these calculations is the molecular dipole moment. The dipole moment arises from an uneven distribution of electron density within the molecule. In 4-(Hexyloxy)phenyl 2-chlorobenzoate, the electronegative oxygen and chlorine atoms create a significant dipole moment. Its magnitude and orientation are crucial as they govern how the molecule interacts with electric fields and with other molecules.

The precise distribution of the dipole moment across the molecular structure is a key factor in self-assembly. Quantum chemical calculations can generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. This information helps predict how molecules will align and pack together. The lateral chlorine atom in this compound is expected to create a strong transverse dipole component, which would significantly influence the intermolecular interactions and favor specific packing arrangements, thereby impacting the type and stability of the resulting mesophase. tandfonline.com

Theoretical Studies on Molecular Packing and Intermolecular Interactions

Theoretical studies investigate how individual molecules arrange themselves to form a stable, ordered phase. These studies compute the energy of various molecular arrangements, considering all relevant intermolecular forces, which include:

Van der Waals forces: Attractive forces arising from temporary fluctuations in electron density.

Electrostatic interactions: Forces between permanent charges and dipoles.

Steric repulsion: Repulsive forces that prevent atoms from becoming too close.

For halogenated compounds like this compound, a specific interaction known as halogen bonding may also be a significant factor in directing molecular packing. whiterose.ac.uk While detailed packing studies for this specific compound are not published, research on similar molecules provides insight into how these forces determine the structure of liquid crystal phases. acs.org

Quantitative Structure-Activity Relationships (QSAR) in Predicting Mesomorphic Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to link a molecule's structural features to its physical properties. nih.gov In the context of liquid crystals, QSAR models are developed to predict key characteristics like melting points and clearing points (the temperature at which the material transitions from a liquid crystal to a simple liquid). These models require a dataset of related compounds with experimentally measured properties to establish a predictive correlation.

To predict the stability of a liquid crystal phase, QSAR models utilize a set of calculated molecular descriptors. For a molecule like this compound, these parameters would likely include those found to be important for other calamitic (rod-shaped) liquid crystals.

| QSAR Descriptor Category | Specific Parameters | Relevance to Mesophase Stability |

| Geometrical | Molecular Length-to-Breadth Ratio, Aspect Ratio | A higher aspect ratio (a more elongated, rod-like shape) generally enhances mesophase stability. |

| Topological | Molecular Surface Area, Molecular Volume | Larger values correlate with stronger intermolecular dispersion forces, often leading to higher transition temperatures. |

| Electronic | Dipole Moment, Polarizability | These descriptors influence dielectric anisotropy and the strength of intermolecular electrostatic interactions. |

A QSAR study for this compound would require a homologous series of compounds with systematically varied structures and their corresponding experimental data, which is not currently available in the literature.

Simulation of Phase Transitions and Mesophase Structures

Advanced molecular dynamics simulations can model the behavior of thousands of molecules simultaneously as a function of temperature. This allows for the direct simulation of phase transitions, such as the melting from a crystal to a liquid crystal and the clearing to an isotropic liquid. By analyzing the trajectories of the molecules during the simulation, researchers can calculate order parameters and radial distribution functions. These calculations provide a definitive identification of the mesophase structure (e.g., nematic, smectic A, smectic C) and offer a deeper understanding of the molecular rearrangements that drive these transitions. Such computationally demanding simulations have not been reported for this compound.

Advanced Material Science Research Perspectives for Phenyl Benzoate Derivatives

Potential as Components in Thermotropic Liquid Crystal Displays

Thermotropic liquid crystals, which exhibit a phase transition into the liquid crystal state as the temperature is changed, are the cornerstone of modern display technology. berkeley.edu The molecular structure of 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982) suggests its potential as a component in thermotropic liquid crystal displays. The calamitic (rod-like) shape of phenyl benzoate (B1203000) derivatives is a key factor in the formation of anisotropic liquid crystal phases, such as the nematic and smectic phases. researchgate.net

| Compound Name | Substituent (X) | Terminal Chain | Phase Transitions (°C) |

| 4-Butoxyphenyl 4-butoxybenzoate | -OBu | C4H9 | Cr 109 N 214 I |

| 4-Hexyloxyphenyl 4-hexyloxybenzoate | -OHex | C6H13 | Cr 80 N 197 I |

| 4-Octyloxyphenyl 4-octyloxybenzoate | -OOct | C8H17 | Cr 79 SmC 95 N 199 I |

| 4-Cyanophenyl 4-heptylbenzoate | -CN | C7H15 | Cr 43 N 57 I |

| 4-Nitrophenyl 4-hexyloxybenzoate | -NO2 | C6H13O | Cr 67 N 93 I |

This table presents representative data for analogous compounds to illustrate the general trends in phase transitions of phenyl benzoate derivatives. The data is compiled from various sources discussing homologous series of liquid crystals.

The data illustrates that both the length of the alkoxy chain and the nature of the terminal substituent significantly impact the type of mesophase formed and the transition temperatures. It is plausible that 4-(Hexyloxy)phenyl 2-chlorobenzoate would exhibit a nematic phase and potentially a smectic phase at lower temperatures.

Integration into Polymer Matrices for Functional Materials

The integration of small-molecule liquid crystals like this compound into polymer matrices is a promising avenue for the creation of functional materials with tunable optical and mechanical properties. Two primary approaches for this integration are the formation of polymer-dispersed liquid crystals (PDLCs) and the synthesis of side-chain liquid crystalline polymers (SCLCPs).

In PDLCs, microscopic droplets of the liquid crystal are dispersed within a solid polymer matrix. acs.org These composite materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. researchgate.net The properties of the PDLC, such as the driving voltage and contrast ratio, are directly influenced by the properties of the constituent liquid crystal. The anticipated nematic phase and dielectric anisotropy of this compound would make it a candidate for use in such systems. The formation of PDLCs typically involves the phase separation of a homogeneous mixture of the liquid crystal and a polymer precursor. pku.edu.cn

Alternatively, this compound can be chemically incorporated into a polymer structure as a mesogenic side group, forming a side-chain liquid crystalline polymer. This is often achieved by attaching a polymerizable group (like a methacrylate) to the phenyl benzoate core, and subsequently polymerizing it. semanticscholar.org The resulting SCLCP combines the liquid crystalline properties of the mesogen with the processability and mechanical robustness of a polymer. The mesogenic side chains can still self-assemble into nematic or smectic phases, leading to materials with unique optical properties that can be controlled by external stimuli. acs.org

Research Directions in Responsive Liquid Crystalline Systems

A burgeoning area of research is the development of responsive liquid crystalline systems, where the material properties can be dynamically controlled by external stimuli such as light, temperature, or electric fields. Phenyl benzoate derivatives are attractive candidates for such systems.

One major research direction is the development of photoresponsive liquid crystalline materials. acs.org While this compound itself is not photochromic, it can be used as a component in mixtures with photoresponsive molecules, such as azobenzene (B91143) derivatives. The photoisomerization of the azobenzene dopant upon irradiation with light of a specific wavelength can disrupt the liquid crystalline order of the host material, leading to an isothermal phase transition. researchgate.netcapes.gov.br This can be harnessed for applications in optical switching, data storage, and soft robotics.

Furthermore, the synthesis of liquid crystalline polymers with phenyl benzoate side groups that can undergo photoreactions, such as a photo-Fries rearrangement, is another active area of investigation. acs.org Such polymers can exhibit photoinduced molecular reorientation, which allows for the creation of complex, patterned optical elements. The incorporation of chiral moieties into phenyl benzoate-based liquid crystal systems can also lead to the formation of ferroelectric liquid crystal phases, which are of interest for high-speed display applications due to their fast switching times. The design and synthesis of novel phenyl benzoate derivatives with optimized properties for these advanced applications remains a key challenge and a fertile ground for future research.

Conclusion and Future Research Directions

Summary of Key Findings on 4-(Hexyloxy)phenyl 2-chlorobenzoate (B514982)

Direct experimental data on 4-(Hexyloxy)phenyl 2-chlorobenzoate is not available in the reviewed literature. However, based on the general characteristics of phenyl benzoate (B1203000) and chlorobenzoate liquid crystals, a set of inferred properties can be proposed. The structure, consisting of a calamitic (rod-like) shape with a flexible hexyloxy tail and a polar chlorine atom, suggests the potential for liquid crystalline behavior (mesomorphism).

The presence of the lateral chlorine atom on the 2-position of the benzoate ring is expected to significantly influence the molecule's physical properties. It would likely lower the melting point and clearing temperature (the temperature of transition from the liquid crystal phase to the isotropic liquid phase) compared to its non-substituted analogue. The chlorine atom's electronegativity and position would also create a dipole moment, affecting the dielectric anisotropy (Δε) of the material. Depending on the dipole's orientation relative to the molecular axis, the dielectric anisotropy could be positive or negative, a critical parameter for display applications. kent.edumdpi.com

Table 1: Postulated Properties of this compound (Note: The following values are hypothetical and await experimental verification.)

| Property | Predicted Value/Characteristic | Rationale |

| Mesophase Type | Nematic | Common for calamitic phenyl benzoate structures. |

| Transition Temperatures | Lowered compared to non-chlorinated analogues | The lateral chlorine atom disrupts molecular packing. |

| Dielectric Anisotropy (Δε) | Potentially negative or small positive | The lateral dipole from the C-Cl bond strongly influences this value. kent.edu |

| Optical Anisotropy (Δn) | Moderate | Typical for bicyclic benzoate esters. |

Unexplored Aspects and Open Questions in Chlorobenzoate Mesogen Research

The field of chlorobenzoate mesogens, while established, contains several avenues for future exploration. The primary challenge remains the systematic understanding of structure-property relationships, particularly how the position and number of chlorine substituents affect mesomorphic behavior and key electro-optical parameters.

Key unexplored areas and open questions include:

Ferroelectric Nematic Phases: The recent discovery of ferroelectric nematic liquid crystals has opened a new frontier in materials science. mdpi.com Investigating whether specific chlorobenzoate structures can be designed to exhibit these sought-after properties is a significant research opportunity.

Unconventional Liquid Crystals: Research has largely focused on simple, monomeric chlorobenzoate mesogens. The synthesis and characterization of more complex structures like dimers, polymers, and dendrimers incorporating chlorobenzoate units remain largely unexplored. researchgate.net These materials could offer novel phase behaviors and unique properties for advanced applications.

Advanced Applications: While liquid crystals are synonymous with displays, their use in other areas is a growing field. mdpi.comnumberanalytics.com There is considerable room to investigate chlorobenzoate mesogens for applications in:

Biosensors: Utilizing texture transitions in liquid crystals for detecting biological molecules. mdpi.com

Tunable Photonics: Creating materials for devices like tunable lasers, where the refractive index can be controlled by external fields. mdpi.com

Smart Materials: Developing materials that respond to multiple stimuli, leveraging the sensitivity of the liquid crystal state. rsc.org

Biodegradation: Some research has touched upon the microbial degradation of chlorobenzoates. nih.govnih.gov A deeper understanding of the environmental fate and potential for biodegradation of chlorobenzoate-based liquid crystals is a crucial but often overlooked aspect of materials research.

Future Methodological Advancements in Characterization and Simulation

Progress in understanding and developing new chlorobenzoate mesogens is intrinsically linked to advancements in analytical and computational techniques.

Advanced Characterization: Future research will increasingly rely on sophisticated characterization methods to probe the structure and dynamics of these materials. ipme.ru

In-Situ Microscopy: Techniques like in-situ transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) allow for real-time observation of liquid crystal dynamics and phase transitions at the nanoscale. numberanalytics.com

Time-Resolved and Nanoscale Spectroscopy: These methods can provide detailed information about molecular dynamics and local properties within a liquid crystal phase, moving beyond bulk characterization. numberanalytics.com

High-Resolution Microscopy: Polarized light microscopy (PLM) remains a standard tool, but its combination with advanced temperature control and other stimuli allows for more detailed studies of phase transitions and defect structures. ipme.ru

Computational Simulation: Computer simulations are becoming indispensable tools for predicting the properties of liquid crystals before their synthesis, saving time and resources. researchgate.netresearchgate.net

Atomistic Simulations: These models represent molecules with high fidelity, allowing for the accurate prediction of properties but are computationally expensive. researchgate.net They can be used to understand how specific molecular features, like the chlorine atom in this compound, influence intermolecular interactions.

Coarse-Graining and Mesoscale Models: Models like the Gay-Berne potential and Lebwohl-Lasher model allow for the simulation of larger systems and longer timescales, enabling the study of phase behavior and defect formation. researchgate.net The development of more accurate and efficient models for halogenated compounds is a key future direction.

Machine Learning and AI: Integrating machine learning algorithms with simulation data could accelerate the discovery of new mesogens by predicting the properties of vast libraries of virtual compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(hexyloxy)phenyl 2-chlorobenzoate, and how can reaction conditions be optimized?

- Answer : A common approach involves coupling 4-(hexyloxy)phenol with 2-chlorobenzoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). For example, refluxing with hydrochloric acid (15% aqueous) followed by pH adjustment to precipitate intermediates is a documented method . Optimization may include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of phenol to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and ester linkage formation. For instance, the hexyloxy chain’s terminal methyl protons appear as a triplet (δ ~0.9 ppm), while aromatic protons from the chlorobenzoate moiety show splitting patterns consistent with substitution . Fourier-Transform Infrared (FTIR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Handling requires personal protective equipment (nitrile gloves, lab coat, goggles) and a fume hood to avoid inhalation of aerosols. Stability studies indicate no decomposition under dry, cool conditions for ≥12 months, but prolonged storage may necessitate revalidation via HPLC .

Advanced Research Questions

Q. What insights can Hirshfeld surface analysis provide about the crystal packing and intermolecular interactions of this compound?

- Answer : Hirshfeld surface analysis reveals dominant C-H···O and π-π stacking interactions (3.5–4.0 Å) between the chlorobenzoate and hexyloxy groups, influencing crystallinity and melting behavior. For example, a study on a structurally analogous benzoate ester showed that chloro substituents enhance lattice stability via halogen bonding (Cl···H-C, ~2.9 Å) . Such data guide the design of derivatives with tailored melting points or solubility.

Q. What mechanistic pathways explain the compound’s reactivity under acidic or basic conditions, and how can side reactions be minimized?

- Answer : In acidic conditions, the ester group may undergo hydrolysis to yield 2-chlorobenzoic acid and 4-(hexyloxy)phenol. Under basic conditions (e.g., NaOH/EtOH), saponification dominates. To suppress degradation, reactions should avoid prolonged exposure to polar protic solvents. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at λ ~270 nm for ester cleavage) can optimize reaction times .

Q. How do structural analogs of this compound compare in biological activity, and what in vitro assays are suitable for evaluation?

- Answer : Analogous chlorinated benzoates (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) exhibit herbicidal and antimicrobial activity. Researchers can employ agar diffusion assays (for antimicrobial screening) or receptor-binding assays (e.g., COX-2 inhibition for anti-inflammatory potential). Molecular docking studies (using AutoDock Vina) may predict interactions with enzyme active sites .

Q. What contradictions exist in reported data on the compound’s thermal stability, and how can they be resolved experimentally?

- Answer : Some studies report decomposition at 180°C, while others note stability up to 200°C. Thermogravimetric Analysis (TGA) under nitrogen (heating rate: 10°C/min) can clarify decomposition thresholds. Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., glass transitions or melting points) and exothermic/endothermic events, ensuring batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.